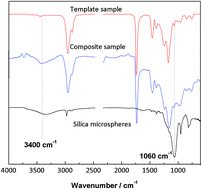Large-scale preparation of macro-porous silica microspheres via sol–gel composite particles and a spray drying process†
RSC Advances Pub Date: 2017-12-12 DOI: 10.1039/C7RA11649G
Abstract
One novel method of preparing macro-porous silica microspheres on a large scale is presented here, which utilized spray drying silica/polymer composite particles and calcination. Silica/polymer composite particles were prepared via sol–gel reaction of siloxane on polymer latex particles, which were obtained via cationic emulsion polymerization. Afterwards the latex of composite particles was spray dried to produce hollow microspheres, and the microspheres were calcinated to remove the polymer particle templates so that a porous structure could be generated. With these common industrial procedures, macro-porous silica microspheres could be prepared on a large scale. Parameters like polymer particle glass transition temperature and cationic monomer amount in emulsion polymerization were explored. It was found that, with a glass transition temperature of 10 °C and a cationic monomer amount of 5.0 wt%, composite particles could well coalesce during spray drying and generate uniform macro-porous structure.


Recommended Literature
- [1] Interface engineering of NiV-LDH@FeOOH heterostructures as high-performance electrocatalysts for oxygen evolution reaction in alkaline conditions†
- [2] Highly facile homogeneous epoxidation of olefins using oxo-diperoxo tungstate(vi) complex as catalyst, bicarbonate as co-catalyst and hydrogen peroxide as a terminal oxidant†
- [3] Differentiating intramolecular spodium bonds from coordination bonds in two polynuclear zinc(ii) Schiff base complexes†
- [4] Visible-light-induced thiotrifluoromethylation of terminal alkenes with sodium triflinate and benzenesulfonothioates†
- [5] Preparation of fluorescence-encoded microspheres in a core–shell structure for suspension arrays
- [6] Integrating perfusable vascular networks with a three-dimensional tissue in a microfluidic device†
- [7] Highly sensitive, flexible and biocompatible temperature sensor utilizing ultra-long Au@AgNW-based polymeric nanocomposites†
- [8] Conferences and meetings
- [9] Imaging localized electric fields with nanometer precision through tip-enhanced Raman scattering†
- [10] Novel solid-state synthesis of surfactant- and solvent-free Pd tetrahedron nanocatalysts†

Journal Name:RSC Advances
Research Products
-
CAS no.: 1659-31-0
-
CAS no.: 165253-31-6
-
CAS no.: 1596-13-0
-
CAS no.: 155535-23-2









